(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone
Overview
Description
The compound “(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H9Cl2NO . It is also known by other names such as 2-Amino-2’,5-dichlorobenzophenone and Benzophenone, 2-amino-2’,5-dichloro- .
Synthesis Analysis
While specific synthesis methods for “(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” are not available in the search results, it’s worth noting that similar compounds, such as 2-Amino-5-chlorophenol, can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H9Cl2NO/c14-8-5-6-12 (16)10 (7-8)13 (17)9-3-1-2-4-11 (9)15/h1-7H,16H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 266.123 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Scientific Research Applications of Related Chemical Structures
Gastrointestinal Methionine Shuttle: Priority Handling of Precious Goods
This research discusses the biological functions and importance of methionine, an essential amino acid, in protein synthesis, transmethylation reactions, and as a component of antioxidant systems. The study emphasizes the efficiency of methionine absorption from the diet and its supplementation in various species for health and performance improvements, highlighting the significance of transport proteins in methionine absorption in the gastrointestinal tract. The paper contributes to understanding the metabolic pathways relevant to amino acids similar to the structure (Mastrototaro et al., 2016).
Study of the Brain Serotonergic System with Labeled α-Methyl-L-Tryptophan
This research summarizes the use of α-Methyl-L-tryptophan (α-MTrp) as a tracer for studying brain serotonin synthesis rates, showcasing the application of chemical analogs of tryptophan in neurological studies. It demonstrates the method's utility in understanding serotonin's role in the brain, which could be analogous to studying the effects of other specific amino acids or their derivatives in scientific research (Diksic & Young, 2001).
properties
IUPAC Name |
(5-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXCHCAJYUWAEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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